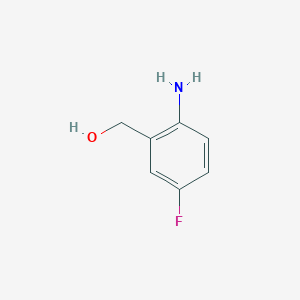

(2-Amino-5-fluorophenyl)methanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2-amino-5-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRAZJGBWNZUSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620228 | |

| Record name | (2-Amino-5-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748805-85-8 | |

| Record name | (2-Amino-5-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 5 Fluorophenyl Methanol

Established Reaction Pathways for Chemical Synthesis

The preparation of (2-Amino-5-fluorophenyl)methanol can be achieved through several established synthetic routes, each with its own set of advantages and limitations. These pathways often involve multi-step sequences starting from readily available aromatic precursors.

Reductive Amination Strategies for Preparation

Reductive amination represents a versatile and widely employed method for the formation of amines from carbonyl compounds. While direct synthesis of this compound via this route from a commercially available precursor is not extensively documented, a plausible strategy involves the reductive amination of 5-fluoro-2-hydroxybenzaldehyde. This process would typically proceed through the initial formation of an imine intermediate by reacting the aldehyde with an ammonia (B1221849) source, followed by in-situ reduction to the desired amine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and its derivatives, as well as catalytic hydrogenation, being common choices. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine, which is then reduced to the corresponding amine.

Hypothetical Reductive Amination of 5-Fluoro-2-hydroxybenzaldehyde:

| Step | Reactants | Reagents | Product |

| 1 | 5-Fluoro-2-hydroxybenzaldehyde, Ammonia (or an ammonia source) | Acid/Base catalyst | Imine intermediate |

| 2 | Imine intermediate | Reducing agent (e.g., NaBH₄, H₂/Catalyst) | This compound |

This approach offers the advantage of converging two key functional groups in a single operational step, although careful optimization of reaction conditions is necessary to manage the reactivity of the phenolic hydroxyl group and prevent side reactions.

Palladium-Catalyzed Amination Routes to Analogues

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines. wikipedia.orgorganic-chemistry.org This methodology allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.org

While the direct amination of a precursor like (2-bromo-5-fluorophenyl)methanol to yield this compound is feasible, this reaction is more commonly applied to generate a wide array of analogues by varying the amine coupling partner. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to afford the arylamine product and regenerate the active catalyst. wikipedia.org

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. The reaction conditions, including the choice of base, solvent, and temperature, must be carefully controlled to achieve high yields and minimize side reactions, such as hydrodehalogenation. wikipedia.org

General Scheme for Buchwald-Hartwig Amination:

| Aryl Halide | Amine | Catalyst System | Product |

| (2-Bromo-5-fluorophenyl)methanol | Ammonia or protected amine equivalent | Pd(0) catalyst, Ligand, Base | This compound |

| (2-Bromo-5-fluorophenyl)methanol | Primary or Secondary Amine | Pd(0) catalyst, Ligand, Base | N-substituted this compound analogue |

Multi-Step Conversions from Precursor Aromatic Compounds

A highly effective and common approach to the synthesis of this compound involves a multi-step sequence starting from a substituted nitroaromatic compound. A direct and logical precursor is 5-fluoro-2-nitrobenzyl alcohol. The key transformation in this route is the selective reduction of the nitro group to an amine.

The reduction of aromatic nitro groups is a well-established transformation with a variety of reliable methods. sci-hub.st Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a widely used and efficient method. researchgate.net Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or formic acid in the presence of a catalyst, offers a convenient alternative to the use of gaseous hydrogen. google.com Chemical reduction using metals such as iron, tin, or zinc in acidic media is also a classic and effective method.

Synthetic Route from 5-Fluoro-2-nitrobenzyl alcohol:

| Starting Material | Reagents and Conditions | Product |

| 5-Fluoro-2-nitrobenzyl alcohol | H₂, Pd/C, Solvent (e.g., Ethanol, Ethyl acetate) | This compound |

| 5-Fluoro-2-nitrobenzyl alcohol | Fe, NH₄Cl, Ethanol/Water | This compound |

| 5-Fluoro-2-nitrobenzyl alcohol | SnCl₂·2H₂O, Ethanol | This compound |

This pathway is often preferred due to the high efficiency and chemoselectivity of the nitro group reduction, which typically proceeds without affecting the benzylic alcohol functionality.

Innovations in Synthetic Route Design and Optimization

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient processes. The synthesis of this compound is no exception, with ongoing efforts to incorporate green chemistry principles and improve the selectivity of the reactions involved.

Green Chemistry Principles Applied to Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be employed.

One key area of focus is the use of greener solvents. Traditional solvents such as chlorinated hydrocarbons are being replaced by more environmentally benign alternatives like propylene (B89431) carbonate (PC) and γ-valerolactone (GVL). rsc.org Water is also an attractive solvent for certain reactions, such as the aminolysis of epoxides to form amino alcohols. organic-chemistry.org Furthermore, solvent-free reaction conditions, where feasible, can significantly reduce waste and simplify product isolation. researchgate.net

The choice of reagents and catalysts also plays a crucial role. The use of catalytic methods, such as catalytic hydrogenation for nitro group reduction, is inherently greener than stoichiometric reductions that generate large amounts of metal waste. The development of reusable heterogeneous catalysts further enhances the sustainability of the process.

Examples of Green Chemistry Applications:

| Synthetic Step | Traditional Method | Greener Alternative |

| Nitro Reduction | Sn or Fe in acid | Catalytic hydrogenation with H₂ or transfer hydrogenation |

| Solvent | Dichloromethane (B109758), Toluene | Propylene Carbonate, γ-Valerolactone, Water, or solvent-free |

| Amination | - | Enzymatic or biocatalytic approaches |

Chemo- and Regioselective Preparations

The reduction of a nitro-substituted precursor, such as 5-fluoro-2-nitrobenzyl alcohol, is a prime example of a chemoselective transformation. The chosen reducing agent must selectively reduce the nitro group without affecting the benzylic alcohol. Catalytic hydrogenation is often highly effective in this regard.

Regioselectivity becomes critical when introducing substituents onto the aromatic ring. For instance, in a hypothetical synthesis starting from a fluorinated phenol, the introduction of the amino or a precursor group must be directed to the correct position on the ring. The inherent directing effects of the existing substituents, along with carefully chosen reaction conditions, are utilized to control the regiochemical outcome of electrophilic or nucleophilic aromatic substitution reactions. The synthesis of amino alcohols can also be achieved with high stereoselectivity through methods like the Sharpless asymmetric aminohydroxylation, though this is more commonly applied to alkenes.

Process Optimization for Research-Scale Production and Yield Enhancement

The primary route for the synthesis of this compound involves the reduction of a suitable precursor, typically a nitro-substituted aromatic compound. The optimization of this process is a multi-faceted endeavor, encompassing the selection of the starting material, the choice of the reducing agent and catalyst, and the fine-tuning of reaction and purification conditions.

A common and effective precursor for the synthesis of this compound is 5-fluoro-2-nitrobenzaldehyde (B184836) or its corresponding alcohol, 2-nitrobenzyl alcohol. The core of the synthesis lies in the efficient reduction of the nitro group to an amino group. Several reduction methodologies can be employed, with catalytic hydrogenation and chemical reduction being the most prevalent.

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes due to its clean nature and often high yields. The process typically involves reacting the nitro-containing substrate with hydrogen gas in the presence of a metal catalyst.

Optimization of Reaction Parameters:

The yield and purity of this compound are highly dependent on several key reaction parameters:

Catalyst Selection: A variety of catalysts can be used, including palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The choice of catalyst can significantly impact the reaction rate and selectivity. For instance, in the synthesis of related aminobenzyl alcohols, Raney nickel has been shown to be a cost-effective and efficient catalyst.

Solvent System: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. Alcohols such as methanol, ethanol, or isopropanol (B130326) are commonly used. The optimal solvent can vary depending on the specific catalyst and reaction conditions.

Hydrogen Pressure: The pressure of hydrogen gas is a crucial parameter. Higher pressures generally lead to faster reaction rates, but this needs to be balanced with safety considerations and equipment limitations on a research scale.

Temperature: The reaction temperature influences the rate of reaction. While higher temperatures can accelerate the process, they may also lead to the formation of byproducts. An optimal temperature range, often between 60°C and 80°C for similar reductions, must be determined experimentally.

Reaction Time: The duration of the reaction is another key variable. The reaction should be monitored to ensure completion without allowing for the formation of degradation products.

Illustrative Data for Optimization of a Related Compound (4-Aminobenzyl Alcohol):

The following table, based on findings for the synthesis of 4-aminobenzyl alcohol, illustrates how reaction parameters can be optimized to enhance yield. google.com

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | Methanol | Ethanol | Isopropanol |

| Temperature | 70°C | 85°C | 85°C |

| Reaction Time | 3 hours | 2 hours | 1.5 hours |

| Yield | 93.5% | - | 91.1% |

This table is illustrative and based on the synthesis of 4-aminobenzyl alcohol. The optimal conditions for this compound would require specific experimental determination.

Chemical reduction offers an alternative to catalytic hydrogenation, particularly when specialized high-pressure equipment is not available.

Common Reducing Agents and Their Optimization:

Metal/Acid Systems: A classic method involves the use of a metal, such as zinc, tin, or iron, in the presence of an acid like hydrochloric acid. orgsyn.org The optimization of this method involves controlling the rate of addition of the acid to manage the exothermic reaction and prevent the formation of impurities.

Hydrazine (B178648) Hydrate (B1144303) with a Catalyst: The use of hydrazine hydrate in the presence of a catalyst like Raney nickel or iron(III) chloride is another effective method. google.com The molar ratio of the nitro compound to hydrazine hydrate and the catalyst loading are key parameters to optimize for maximizing the yield. For the synthesis of 4-aminobenzyl alcohol, a molar ratio of nitro compound to hydrazine hydrate of 1:5 has been used effectively. google.com

Illustrative Comparison of Reducing Systems for a Related Compound:

| Reducing System | Substrate | Solvent | Yield | Reference |

| Hydrazine Hydrate/Raney Ni | 4-Nitrobenzyl alcohol | Isopropanol | 91.1% | google.com |

| Zinc/Hydrochloric Acid | o-Nitrobenzaldehyde | Alcoholic Solution | - | orgsyn.org |

| Electrochemical Reduction | Anthranilic Acid | Aqueous Solution | 62-70 g | orgsyn.org |

This table provides a comparison for related compounds and highlights different approaches to reduction.

The final yield and purity of this compound are also heavily influenced by the purification process. Common techniques for research-scale production include:

Extraction: After the reaction, the product is typically extracted from the reaction mixture using a suitable organic solvent. The choice of solvent and the number of extractions can impact the recovery of the product.

Crystallization: Recrystallization from an appropriate solvent system is a powerful technique for purifying the final product. The selection of the solvent is crucial to ensure high recovery of the pure compound. For o-aminobenzyl alcohol, recrystallization from petroleum ether has been reported to yield a product with a sharp melting point. orgsyn.org

Column Chromatography: For achieving very high purity, column chromatography using silica (B1680970) gel or another suitable stationary phase can be employed. The choice of eluent system is critical for effective separation of the desired product from any remaining starting materials or byproducts.

By systematically optimizing each of these stages—from the choice of synthetic route and reaction parameters to the final purification method—researchers can significantly enhance the yield and purity of this compound on a laboratory scale, ensuring a reliable supply of this important chemical building block.

Comprehensive Analysis of Chemical Transformations and Reactivity of 2 Amino 5 Fluorophenyl Methanol

Reactions Involving the Aminobenzyl Alcohol Moiety

The aminobenzyl alcohol moiety is the primary site of reactivity, with both the amino and hydroxyl groups readily participating in various chemical transformations.

The amino group in (2-Amino-5-fluorophenyl)methanol is a versatile functional handle that can be modified through several types of reactions.

The primary amino group of this compound can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions are typically carried out using acylating or sulfonylating agents in the presence of a base. For instance, the reaction with chloroacetyl chloride or 3-chloropropionyl chloride can introduce a reactive handle for further synthetic manipulations. nih.gov

Acylation can also be a key step in the synthesis of more complex heterocyclic systems. For example, reaction with ethyl chloroformate can lead to the formation of an anhydride, which can then be reacted with other reagents to build quinazoline (B50416) scaffolds. nih.gov

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reagent | Product Type |

| Chloroacetyl chloride | N-(4-fluoro-2-(hydroxymethyl)phenyl)-2-chloroacetamide |

| 3-Chloropropionyl chloride | N-(4-fluoro-2-(hydroxymethyl)phenyl)-3-chloropropanamide |

| Ethyl chloroformate | Ethyl (4-fluoro-2-(hydroxymethyl)phenyl)carbamate |

The amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imine derivatives, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.comlibretexts.orglibretexts.org The formation of imines is a reversible process. libretexts.orglibretexts.org

Imines are important intermediates in organic synthesis and can be further transformed into other functional groups or used in the construction of heterocyclic rings. nih.gov For example, the intramolecular condensation of a molecule containing both an amine and a carbonyl group can lead to the formation of a cyclic imine. masterorganicchemistry.com

A variety of catalysts can be employed to facilitate imine formation, including tris(2,2,2-trifluoroethyl)borate, which is effective for the condensation of amines with carbonyl compounds. organic-chemistry.org Mechanochemical approaches have also been developed for the synthesis of fluorinated imines. nih.gov

This compound is a key precursor for the synthesis of various heteroaromatic systems, particularly quinazolines. organic-chemistry.orgfrontiersin.org These reactions often involve the initial formation of an intermediate that then undergoes intramolecular cyclization.

One common strategy involves the reaction of this compound with aldehydes. frontiersin.org For instance, a copper-catalyzed cascade reaction with aldehydes, using a combination of cerium nitrate (B79036) hexahydrate and ammonium (B1175870) chloride, can produce a wide range of 2-substituted quinazolines in good yields. organic-chemistry.org The reaction is believed to proceed through the oxidation of the benzyl (B1604629) alcohol to an aldehyde, followed by imine formation and subsequent cyclization. frontiersin.org

Another approach involves the reaction with nitriles. A ruthenium-catalyzed dehydrogenative protocol allows for the synthesis of 2-arylquinazoline derivatives from the reaction of 2-aminoaryl methanols with benzonitrile (B105546) derivatives. frontiersin.org Similarly, nickel-catalyzed reactions have been developed for the synthesis of quinazolines. organic-chemistry.org

The versatility of this compound in these cyclization reactions makes it a valuable starting material for the construction of diverse heterocyclic libraries with potential applications in medicinal chemistry. nih.govnih.gov

Table 2: Examples of Cyclization Reactions to Form Heteroaromatic Systems

| Reactant(s) | Catalyst/Reagents | Product Type |

| Aldehydes | CuCl/TEMPO/2,2'-bipyridine, Ce(NO₃)₃, NH₄Cl | 2-Substituted Quinazolines organic-chemistry.orgfrontiersin.org |

| Benzonitriles | Ru₃(CO)₁₂, KOBuᵗ | 2-Arylquinazolines frontiersin.org |

| Benzyl alcohol, Benzonitrile | Nickel catalysts | Quinolines organic-chemistry.org |

The hydroxyl group of this compound can also be derivatized, although its reactivity can be influenced by the presence of the adjacent amino group.

The hydroxyl group of this compound can undergo esterification and etherification reactions. Esterification is a condensation reaction that typically involves reacting the alcohol with a carboxylic acid or its derivative in the presence of an acid catalyst. libretexts.org The formation of esters from alcohols and carboxylic acids is a reversible reaction. libretexts.org

Chemoselective transformation of the hydroxyl group can be challenging due to the presence of the nucleophilic amino group. nih.gov However, specific conditions can be employed to favor O-acylation. For example, certain metal ions like Cu(II) have been shown to catalyze the selective O-acylation of 1,2-amino alcohols in aqueous media. acs.org Silyl ethers can also be formed by reacting the hydroxyl group with an activated trialkyl(aryl)silane, a reaction valued for its ease of both formation and cleavage. nih.gov

While specific studies on the etherification of this compound are not extensively detailed in the provided context, general methods for ether synthesis, such as the Williamson ether synthesis, could potentially be applied, though chemoselectivity would need to be carefully controlled.

Transformations of the Hydroxyl Group

Oxidation Reactions to Carbonyls and Carboxylates

The primary alcohol functional group in this compound is susceptible to oxidation, yielding either the corresponding aldehyde, 2-amino-5-fluorobenzaldehyde, or the carboxylic acid, 2-amino-5-fluorobenzoic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions.

Oxidation to Aldehydes: The selective oxidation of benzyl alcohols, particularly those containing sensitive functional groups like amines, to aldehydes requires mild and chemoselective reagents to prevent over-oxidation to the carboxylic acid or side-reactions involving the amino group. nih.gov Activated manganese dioxide (MnO₂) is a classic and effective reagent for the oxidation of benzylic alcohols. researchgate.netmychemblog.com This reaction is typically performed as a heterogeneous suspension in a non-polar solvent like dichloromethane (B109758) or chloroform. The mechanism is believed to occur on the surface of the MnO₂ particles. acsgcipr.org Other modern methods, such as those employing copper(I) catalysts with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) under an oxygen atmosphere, have also proven effective for the chemoselective oxidation of aminobenzyl alcohols. d-nb.info These catalytic systems are advantageous due to their mild conditions and high selectivity. nih.govd-nb.info Photochemical methods using catalysts like Eosin Y with molecular oxygen also offer a green and efficient route to the aldehyde. organic-chemistry.orgnih.gov

Oxidation to Carboxylic Acids: Stronger oxidizing agents are required to convert the primary alcohol directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic solution are capable of this transformation. However, the strongly oxidizing and acidic conditions can be problematic for substrates containing an amino group, which can be oxidized or protonated. A two-step procedure, involving the initial oxidation of the alcohol to the aldehyde followed by subsequent oxidation to the carboxylic acid, often provides better yields and purity. Aldehydes can be readily oxidized to carboxylic acids using reagents like sodium chlorite (B76162) (NaClO₂) buffered with a phosphate, or Tollens' reagent. Alternatively, methods utilizing catalytic amounts of TEMPO with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) can be tuned to produce the carboxylic acid. mdma.ch

The table below summarizes various oxidation methods applicable to aminobenzyl alcohols.

| Product | Reagent(s) | Conditions | Key Features | Reference |

|---|---|---|---|---|

| 2-Amino-5-fluorobenzaldehyde | Activated Manganese Dioxide (MnO₂) | CH₂Cl₂, reflux | Heterogeneous, selective for benzylic alcohols. researchgate.netmychemblog.com | researchgate.netmychemblog.com |

| 2-Amino-5-fluorobenzaldehyde | CuI/DMAP/TEMPO, O₂ | CH₃CN, room temp. | Mild, aerobic, highly chemoselective. d-nb.info | d-nb.info |

| 2-Amino-5-fluorobenzaldehyde | Eosin Y, O₂, Blue LED | CH₃CN, room temp. | Metal-free, photochemical, green method. nih.gov | nih.gov |

| 2-Amino-5-fluorobenzoic Acid | Potassium Permanganate (KMnO₄) | Aqueous base, heat, then acid workup | Strong oxidant, risk of side-reactions. | |

| 2-Amino-5-fluorobenzoic Acid | TEMPO, NaOCl, NaOCl₂ | CH₃CN/Phosphate buffer | Selective oxidation of the intermediate aldehyde. mdma.ch | mdma.ch |

Aromatic Ring Functionalization and Substitution Chemistry

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the directing effects of the three substituents: the amino (-NH₂), fluoro (-F), and hydroxymethyl (-CH₂OH) groups. The mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. byjus.com

The directing influence of these groups is as follows:

Amino group (-NH₂): A powerful activating group and an ortho, para-director due to its strong +R (resonance) effect.

Fluoro group (-F): A deactivating group due to its strong -I (inductive) effect, but an ortho, para-director because of its +R effect. researchgate.net

Hydroxymethyl group (-CH₂OH): A weakly deactivating group and an ortho, para-director.

In this compound, the powerful activating and directing effect of the amino group at C2 dominates. The fluoro group is at C5 (para to the amino group), and the hydroxymethyl group is at C1. The positions ortho to the strongly activating amino group (C3 and C1, though C1 is already substituted) and para (C5, which is blocked by fluorine) are the most activated. Therefore, electrophilic attack will be directed primarily to the C3 position, which is ortho to the amino group and meta to the fluoro group. Substitution at C6 is also possible (ortho to the hydroxymethyl and meta to the amino), but less favored due to the overwhelming influence of the amino group.

However, under strongly acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the basic amino group is protonated to form an ammonium (-NH₃⁺) group. This ammonium group is a powerful deactivating, meta-director, which would drastically reduce the ring's reactivity and direct incoming electrophiles to the positions meta to it (C4 and C6). youtube.com To avoid this, the amino group is often protected, for instance as an acetanilide, before carrying out the substitution.

| Reaction | Reagents | Expected Major Product (with protected amine) | Rationale | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Acetamido-5-fluoro-3-nitrobenzyl alcohol | The acetamido group directs ortho. C3 is the most activated available position. | libretexts.org |

| Bromination | Br₂/FeBr₃ | 2-Amino-3-bromo-5-fluorobenzyl alcohol | Amino group directs ortho. Protection may not be needed with a milder Lewis acid. | byjus.com |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-Acetamido-3-acyl-5-fluorobenzyl alcohol | Requires protection of the amine as it would otherwise complex with the AlCl₃ catalyst. youtube.com | youtube.com |

Nucleophilic aromatic substitution (SₙAr) typically involves the replacement of a leaving group (like a halide) on an aromatic ring by a nucleophile. libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). pressbooks.pub

In this compound, the fluorine atom is the potential leaving group. However, the SₙAr reaction at this position is challenging. The aromatic ring is substituted with an amino group, which is a strong electron-donating group (EDG). EDGs increase the electron density on the ring, destabilizing the negative charge of the Meisenheimer complex and thus deactivating the ring towards nucleophilic attack. This deactivating effect of the amino group works in direct opposition to the requirements for SₙAr.

While fluorine is generally a good leaving group for SₙAr when the ring is activated, its substitution on this electron-rich substrate is highly unfavorable under classical conditions. libretexts.orgpressbooks.pub Successful SₙAr would likely require modification of the substrate, such as oxidation of the amine to a nitro group (a strong EWG), or the use of advanced catalytic systems that can operate on electron-rich aryl fluorides, though such examples are not common for this specific substitution pattern. mdpi.combeilstein-journals.org

Rearrangement Reactions and their Mechanistic Implications

The 1,2-aminoalcohol structural motif in this compound makes it a potential substrate for the Tiffeneau-Demjanov rearrangement. synarchive.comwikipedia.org This reaction typically involves the treatment of a primary amine with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. wikipedia.org

The mechanism proceeds through several key steps:

Diazotization: The primary amino group reacts with nitrous acid to form a diazonium salt. This aryl diazonium ion is a highly reactive intermediate.

Loss of Nitrogen: The diazonium group is an excellent leaving group and departs as dinitrogen gas (N₂), generating a primary carbocation on the benzylic carbon.

Rearrangement (1,2-Aryl Shift): The adjacent fluorinated aryl group migrates to the electron-deficient benzylic carbon. This is a 1,2-shift that leads to a more stable benzylic carbocation.

Hydration and Tautomerization: A water molecule attacks the carbocation, and after deprotonation, forms an enol. This enol will rapidly tautomerize to the more stable keto form.

For this compound, this rearrangement would not result in a ring expansion (as seen with cyclic aminoalcohols) but would instead lead to the formation of a substituted phenylacetaldehyde (B1677652). The reaction provides a method for the one-carbon homologation of the side chain, transforming a benzyl alcohol into a phenylacetaldehyde derivative. organicreactions.org The stereospecificity of the migration is a key mechanistic feature of this rearrangement. numberanalytics.com

Benzene Ring Cleavage Mechanisms

Cleavage of the aromatic benzene ring is a high-energy process that disrupts aromaticity and is not a common laboratory transformation for simple benzene derivatives like this compound. Such reactions typically require very harsh conditions or specific biological pathways.

Oxidative Cleavage: Powerful oxidizing agents like ozone (O₃), or potassium permanganate under forcing conditions (high temperature, extreme pH), can lead to the oxidative cleavage of the benzene ring. The reaction generally proceeds through initial hydroxylation of the ring to form catechol or hydroquinone (B1673460) derivatives. For instance, ozonolysis would cleave the double bonds, ultimately leading to a mixture of highly oxidized, low molecular weight fragments like carboxylic acids and carbon dioxide.

Biochemical Cleavage: In biological systems, the degradation of aromatic compounds, including fluorinated ones, is carried out by specialized microorganisms. nih.govresearchgate.net The degradation pathways often involve dioxygenase enzymes that catalyze the dihydroxylation of the aromatic ring. This creates a cis-dihydrodiol intermediate, which is no longer aromatic. Subsequent enzymatic dehydrogenation re-aromatizes the ring to a catechol derivative, which can then undergo either ortho or meta cleavage by other dioxygenase enzymes, breaking the C-C bond of the ring to form linear, aliphatic acids that can enter central metabolic pathways. nih.gov While some bacteria are known to degrade fluorobenzoates, fluorophenols are often more recalcitrant. nih.gov Aniline itself can also be subject to oxidative coupling or degradation by specific enzymes or chemical oxidants. nih.govnih.gov

For this compound, ring cleavage is not a synthetically useful reaction and would only be expected under extreme oxidative stress or in specific biological degradation contexts.

Strategic Derivatization for Advanced Chemical Scaffolds

Synthesis of Structurally Diverse Analogs and Congeners

The synthesis of structurally diverse analogs and congeners of (2-Amino-5-fluorophenyl)methanol leverages the reactivity of its amino and hydroxyl functionalities. These groups can be readily modified through a variety of well-established chemical transformations to introduce a wide array of substituents and functional groups, thereby modulating the molecule's physicochemical properties and biological activity.

N-Functionalization: The primary amino group is a key site for derivatization. Standard reactions such as acylation, sulfonylation, and alkylation can be employed to introduce a diverse range of functionalities. For instance, reaction with various acyl chlorides or anhydrides yields a series of N-acyl derivatives. Similarly, treatment with sulfonyl chlorides provides the corresponding sulfonamides. Reductive amination with aldehydes or ketones is another powerful method for introducing substituted alkyl groups at the nitrogen atom.

O-Functionalization: The primary alcohol moiety offers another avenue for diversification. Etherification reactions, using alkyl halides or under Mitsunobu conditions, can be used to introduce various alkyl or aryl ethers. Esterification with a wide range of carboxylic acids or their activated derivatives leads to the formation of a library of esters, which can act as prodrugs or introduce specific recognition elements.

Representative Synthetic Transformations for Analog Generation:

| Reaction Type | Reagent/Conditions | Functional Group Modified | Resulting Analog Type |

| Acylation | Acyl chloride, base | Amino group | N-Acyl derivatives |

| Sulfonylation | Sulfonyl chloride, base | Amino group | Sulfonamides |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Amino group | N-Alkyl derivatives |

| Etherification | Alkyl halide, base or Mitsunobu | Hydroxyl group | Ethers |

| Esterification | Carboxylic acid, DCC/DMAP | Hydroxyl group | Esters |

The combination of these transformations allows for the creation of a vast array of analogs with tailored properties. For example, the sequential or simultaneous modification of both the amino and hydroxyl groups can lead to the generation of highly complex and functionally rich molecules.

Incorporation into Complex Polycyclic Systems

This compound is a valuable building block for the synthesis of complex polycyclic systems, particularly nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. The ortho-disposed amino and hydroxymethyl groups provide a reactive di-functional handle for cyclization reactions.

Synthesis of Quinolines and Quinazolines: One of the most important applications of 2-aminobenzyl alcohol derivatives is in the synthesis of quinolines and quinazolines. researchgate.net For instance, condensation of this compound with α,β-unsaturated ketones or aldehydes can lead to the formation of fluorinated quinoline (B57606) scaffolds. Furthermore, transition-metal-catalyzed reactions of (2-aminophenyl)methanols with amides or nitriles provide efficient routes to quinazolines. nih.govorganic-chemistry.org For example, a ruthenium-catalyzed tandem reaction can directly transform 2-aminobenzonitriles and alcohols into quinazolinones. rsc.org The fluorine substituent at the 5-position can significantly influence the electronic properties and reactivity of the intermediates, as well as the biological activity of the final polycyclic products.

Synthesis of Benzodiazepines: The condensation of o-phenylenediamines with ketones is a classical method for the synthesis of 1,5-benzodiazepines. nih.govnih.govresearchgate.net While this compound itself is not a diamine, its derivatives can be elaborated into precursors for benzodiazepine (B76468) synthesis. For example, conversion of the hydroxyl group to a leaving group followed by nucleophilic substitution with an amine could generate a diamine derivative suitable for cyclization. The synthesis of diazepam, a well-known benzodiazepine, involves the use of (2-amino-5-chlorophenyl)(phenyl)methanone, highlighting the utility of related structures in constructing this important heterocyclic core. stackexchange.com

Synthesis of Other Heterocycles: The versatile reactivity of this compound allows for its incorporation into a variety of other heterocyclic systems. For example, reaction with isothiocyanates can lead to the formation of quinazoline-2-thiones. nih.gov Cyclocondensation reactions with various bifunctional reagents can yield a diverse range of fused heterocyclic systems, with the fluorine atom serving as a valuable probe for studying structure-activity relationships. The synthesis of fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines has been reported, demonstrating the accessibility of fluorinated heterocyclic scaffolds. researchgate.net

Utilization in Combinatorial Chemistry and Library Generation

The structural and functional attributes of this compound make it an ideal building block for combinatorial chemistry and the generation of chemical libraries. fiveable.mewikipedia.orgopenaccessjournals.com Its trifunctional nature allows for the creation of libraries with a high degree of structural diversity, which is crucial for the discovery of new lead compounds in drug discovery programs.

Solid-Phase Synthesis: The hydroxyl group of this compound can be used to anchor the molecule to a solid support, such as a resin. This allows for the subsequent modification of the amino group through a series of parallel or split-and-pool synthesis steps. wikipedia.org The use of protecting groups can enable the selective functionalization of either the amino or hydroxyl group, further expanding the diversity of the library. After the desired modifications have been made, the final products can be cleaved from the solid support for screening.

Diversity-Oriented Synthesis: this compound can be employed in diversity-oriented synthesis (DOS) strategies to rapidly generate a wide range of structurally distinct and complex molecules. frontiersin.org By utilizing a series of branching and cyclization reactions, it is possible to create libraries of compounds that explore different regions of chemical space. The fluorine atom can serve as a useful spectroscopic tag for characterization and can also impart desirable pharmacokinetic properties to the library members.

DNA-Encoded Libraries: The principles of combinatorial chemistry have been extended to the generation of DNA-encoded libraries (DELs), where each small molecule is tagged with a unique DNA sequence. This technology allows for the screening of massive libraries of compounds against a biological target. The bifunctional nature of this compound makes it a suitable building block for DEL synthesis, where one functional group can be used for attachment to the DNA tag and the other for further chemical diversification.

Development of Isomeric and Fluorine-Positioned Variants

The development of isomeric and fluorine-positioned variants of this compound is a key strategy for fine-tuning the properties of the resulting derivatives. The position of the fluorine atom on the phenyl ring can have a profound impact on the molecule's electronics, lipophilicity, and metabolic stability.

Positional Isomers of Fluorine: The synthesis of other isomers, such as (2-Amino-3-fluorophenyl)methanol, (2-Amino-4-fluorophenyl)methanol chemicalbook.com, and (2-Amino-6-fluorophenyl)methanol, allows for a systematic investigation of the effect of fluorine substitution at different positions. For example, the synthesis of 2-amino-3-fluorobenzoic acid, a precursor to the corresponding benzyl (B1604629) alcohol, has been reported. orgsyn.org The proximity of the fluorine atom to the amino and hydroxyl groups can influence their reactivity and the conformation of the molecule.

Properties of Isomeric Aminofluorobenzyl Alcohols:

| Compound | CAS Number | Molecular Formula | Key Properties/Precursors |

| (2-Amino-3-fluorophenyl)methanol | - | C₇H₈FNO | Precursor: 2-Amino-3-fluorobenzoic acid orgsyn.org |

| (2-Amino-4-fluorophenyl)methanol | 197783-88-3 | C₇H₈FNO | Commercially available building block chemicalbook.com |

| (2-Amino-6-fluorophenyl)methanol | - | C₇H₈FNO | Related amine: 2-Amino-6-fluorobenzylamine cymitquimica.com |

| (4-Amino-2-fluorophenyl)methanol | - | C₇H₈FNO | - |

| (4-Amino-3-fluorophenyl)methanol | - | C₇H₈FNO | Related alcohol: 3-Fluorobenzyl alcohol sigmaaldrich.com |

Isomers with Altered Functional Group Positions: In addition to varying the position of the fluorine atom, the development of isomers with different arrangements of the amino and hydroxymethyl groups, such as (3-Amino-4-fluorophenyl)methanol or (4-Amino-3-fluorophenyl)methanol, can provide access to novel chemical scaffolds. These isomers can exhibit distinct reactivity patterns and lead to the formation of different classes of heterocyclic compounds. For instance, 4-aminobenzyl alcohol is a known compound that can be used as a starting point for the synthesis of fluorinated analogs. chemicalbook.com The synthesis and properties of related compounds like 2-amino-2-(4-fluorophenyl)ethanol (B114265) have also been documented. nih.gov

The systematic synthesis and evaluation of these isomeric and fluorine-positioned variants are crucial for developing a comprehensive understanding of the structure-activity relationships of this important class of compounds and for optimizing their performance in various applications.

Applications in Medicinal Chemistry Research and Development

Design and Synthesis of Investigational Pharmacological Agents

(2-Amino-5-fluorophenyl)methanol serves as a fundamental building block in the creation of complex molecules targeting a range of biological pathways. Its utility spans from cancer therapeutics to pain management and treatments for muscle disorders.

Precursors for Phosphatidylinositol 3-Kinase (PI3K) Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, the development of PI3K inhibitors is a major focus in oncology research.

This compound has been utilized as a precursor in the synthesis of selective PI3K inhibitors. For instance, it can be a starting point for creating complex heterocyclic systems, such as thienopyrimidines, which are known to be effective pan-PI3K inhibitors. nih.gov The synthesis often involves multi-step sequences where the aminophenyl moiety of the starting material is transformed into a more complex heterocyclic core. The fluorine atom can enhance the binding affinity and modulate the pharmacokinetic properties of the final compound.

A general synthetic strategy might involve the initial conversion of this compound to an intermediate that can then be cyclized to form a thienopyrimidine core. Subsequent modifications to this core, guided by structure-activity relationship studies, can lead to potent and selective PI3K inhibitors. For example, researchers have developed thieno[2,3-d]pyrimidine (B153573) derivatives that show significant inhibitory activity against various PI3K isoforms. nih.gov

Scaffolds for Voltage-Gated Sodium Channel (Nav1.8) Inhibitors

Voltage-gated sodium channels, particularly the Nav1.8 subtype, are crucial for the transmission of pain signals and are considered a key target for the development of new analgesics. nih.govresearchgate.net Selective inhibitors of Nav1.8 have the potential to treat pain without the side effects associated with currently available treatments. researchgate.net

The this compound scaffold has been instrumental in the design of novel Nav1.8 inhibitors. Its structure allows for the introduction of various substituents that can interact with specific residues within the Nav1.8 channel. For example, researchers have designed and synthesized series of nicotinamide-based compounds, where the aminophenyl group of a precursor like this compound could be acylated and further modified to create potent and selective Nav1.8 blockers. nih.govresearchgate.net

One study reported the discovery of a selective Nav1.8 inhibitor, compound 2c, which demonstrated significant inhibitory activity in cells expressing human Nav1.8 channels and showed analgesic effects in a mouse model of post-surgical pain. nih.govresearchgate.net The development of such compounds often involves the creation of a library of derivatives to explore the structure-activity relationships and optimize for potency and selectivity. nih.gov

Building Blocks for Modulators of Skeletal Sarcomere Contractility

Disorders of skeletal muscle contractility can lead to debilitating conditions. Modulators of the skeletal sarcomere, the basic contractile unit of muscle fibers, represent a promising therapeutic approach.

While direct examples of using this compound for this specific application are less documented in readily available literature, its structural motifs are relevant. The aminobenzyl alcohol core can be used to construct molecules that interact with proteins within the sarcomere, such as myosin or actin. The fluorine atom can again play a role in optimizing binding and pharmacokinetic properties. The synthesis of such modulators would likely involve the derivatization of the amino and alcohol groups to introduce functionalities that can interact with the target proteins.

Derivatives for Potential Histone Deacetylase (HDAC) Modulation

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression and are important targets in cancer therapy. nih.gov HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.gov

This compound can serve as a starting point for the synthesis of novel HDAC inhibitors. The general structure of an HDAC inhibitor typically consists of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The aminophenyl moiety of this compound can be elaborated to form the cap group of an HDAC inhibitor. For example, the amino group can be acylated with a long-chain carboxylic acid containing a hydroxamic acid at its terminus, a known zinc-binding group.

Research has shown that N-substituted 7-aminoheptanoic acid hydroxyamide-based HDAC inhibitors can be potent against class I HDACs. nih.gov The synthesis involves a reductive amination procedure where an aromatic aldehyde is reacted with methyl 7-aminoheptanoate, followed by conversion to the hydroxamic acid. nih.gov A similar strategy could be employed starting from a derivative of this compound.

Structure-Activity Relationship (SAR) Elucidation of Derivatives

The process of understanding how the chemical structure of a compound relates to its biological activity is known as Structure-Activity Relationship (SAR) studies. This is a cornerstone of medicinal chemistry, guiding the design of more potent and selective drugs.

For derivatives of this compound, SAR studies are crucial for optimizing their therapeutic potential. By systematically modifying the structure of the lead compound and assessing the impact on its biological activity, chemists can identify key structural features required for efficacy.

| Target | Structural Modification | Impact on Activity |

| PI3K | Alterations to the heterocyclic core and substituents | Can significantly affect isoform selectivity and potency. nih.gov |

| Nav1.8 | Introduction of bicyclic aromatic fragments | Can lead to potent and selective inhibitors. nih.govresearchgate.net |

| HDAC | Variation of the cap group | Can influence potency and isoform selectivity. nih.gov |

For example, in the development of Nav1.8 inhibitors, a systematic SAR study was conducted on a series of nicotinamide (B372718) derivatives, leading to the identification of a compound with potent inhibitory activity and isoform selectivity. nih.govresearchgate.net Similarly, for HDAC inhibitors, the nature of the substituent on the amino group can have a profound effect on the potency and selectivity of the resulting compound. nih.gov

Lead Optimization Strategies in Drug Discovery

Lead optimization is the process of taking a promising lead compound and modifying its structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile, with the ultimate goal of identifying a clinical candidate. danaher.combiobide.com This iterative process involves cycles of design, synthesis, and testing. danaher.com

This compound and its derivatives are valuable starting points for lead optimization campaigns. The strategies employed often include:

Scaffold Hopping: Replacing the core structure of the lead compound with a different scaffold while maintaining the key pharmacophoric features.

Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties, in order to improve potency, selectivity, or metabolic stability. The fluorine atom in this compound is itself a bioisostere of a hydrogen atom, often leading to improved properties.

Fragment-Based Growing: Starting with a small fragment that binds to the target and then growing it by adding other chemical groups to improve affinity and selectivity.

Prodrug Design Principles Based on the this compound Framework

The this compound molecule offers two primary functional groups for chemical modification in prodrug design: the amino group and the hydroxyl group. These sites allow for the attachment of various promoieties through linkages that are designed to be cleaved in a controlled manner within the body, releasing the active drug.

The primary goal of creating prodrugs from the this compound scaffold is to overcome undesirable drug properties such as poor solubility, limited permeability, rapid metabolism, or systemic toxicity. By masking the polar amino and hydroxyl groups, the lipophilicity of the resulting prodrug can be modulated, potentially improving its ability to cross biological membranes.

A key principle in the design of these prodrugs is the incorporation of linkages that are susceptible to enzymatic or chemical cleavage at the target site of action. For instance, the hydroxyl group of this compound can be esterified with a carboxylic acid-containing drug. The resulting ester bond can be designed to be hydrolyzed by esterase enzymes that are abundant in the plasma and various tissues, leading to the release of the active drug and the this compound promoiety.

Similarly, the amino group can be converted into an amide, carbamate, or other suitable derivative. The choice of the linking moiety is critical and is often guided by the desired rate and location of drug release. For example, certain linkages may be designed to be stable in the gastrointestinal tract but are readily cleaved upon absorption into the systemic circulation.

The fluorine atom at the 5-position of the phenyl ring plays a significant role in modulating the electronic properties of the scaffold. This can influence the reactivity of the amino and hydroxyl groups and the stability of the prodrug linkage. Furthermore, fluorine substitution can sometimes enhance the metabolic stability of the promoiety itself, preventing the formation of potentially toxic metabolites.

Detailed research findings have demonstrated the utility of this approach. For instance, various derivatives of the this compound framework have been synthesized and evaluated for their potential as prodrugs. These studies often involve a systematic variation of the promoiety to optimize the physicochemical and pharmacokinetic properties of the resulting compound.

Molecular Mechanism Studies of 2 Amino 5 Fluorophenyl Methanol Derivatives

Investigation of Molecular Target Binding Interactions and Specificity

The specificity of a drug molecule for its biological target is a critical determinant of its efficacy and safety profile. Molecular docking studies are instrumental in predicting the binding modes and affinities of ligands to their macromolecular targets. While direct studies on (2-Amino-5-fluorophenyl)methanol derivatives are not extensively documented in the provided search results, research on structurally related compounds, such as semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, provides valuable insights into potential binding interactions.

For instance, in silico evaluations of certain thiosemicarbazide derivatives have revealed significant binding affinities towards the ATP-dependent enzyme topoisomerase II. acs.org Molecular docking simulations of these compounds have identified key interactions within the enzyme's binding pocket. For example, nitro-substituted semicarbazides have demonstrated strong binding energies, with interactions such as hydrogen bonding with glutamine residues and van der Waals forces with lysine (B10760008) and phenylalanine. acs.org One particular semicarbazide derivative, compound 4c from a study, exhibited a robust hydrogen bond between its carbonyl group's oxygen atom and the amino acid residue GLY161, along with π-anion interactions involving the phenyl ring and GLU87. acs.org These findings underscore the potential for derivatives containing aromatic amines and other functional groups to form specific and strong interactions with enzymatic targets.

Table 1: Molecular Docking Binding Energies of Semicarbazide and Thiosemicarbazide Derivatives with Topoisomerase II (IZXN)

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Semicarbazide 4c | -8.1 | GLY161, GLU87 |

| Semicarbazide 4d | -7.9 | Not specified |

This table is interactive and can be sorted by clicking on the column headers.

Enzyme Kinetic Studies of Inhibitory Analogs

Enzyme kinetic studies are fundamental to understanding the mechanism by which a compound inhibits its target enzyme. These studies can reveal whether an inhibitor is competitive, non-competitive, uncompetitive, or mixed-type, providing crucial information for drug design and optimization. While specific kinetic data for this compound derivatives are not available in the provided search results, research on other enzyme inhibitors with related structural features offers a framework for potential mechanisms. The primary amino and hydroxyl groups of the parent compound could be functionalized to create analogs that target a wide range of enzymes.

Receptor Binding Affinity Characterization

The ability of a compound to bind to a specific receptor is a key aspect of its pharmacological profile. Radioligand binding assays are a common method used to determine the affinity of a test compound for a receptor. Studies on 2-aminothiazole (B372263) derivatives, which share an amino-aromatic scaffold with this compound, have demonstrated high affinity for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov For example, certain 2-chloro-thiazole and 2-fluorothiazole (B1628781) derivatives have shown subnanomolar affinity for mGluR5, with one compound exhibiting over 10,000-fold selectivity against other metabotropic glutamate receptor subtypes and a wide array of other receptors. nih.gov

Similarly, the discovery of 2-amino-5-benzoyl-4-(2-furyl)thiazoles as adenosine (B11128) A(2A) receptor antagonists was achieved through high-throughput radioligand binding assays. nih.gov Selected compounds from this series displayed excellent affinity for the A(2A) receptor and good selectivity over the A(1) receptor. nih.gov These examples highlight the potential for derivatives of this compound to be developed as potent and selective receptor ligands.

Table 2: Receptor Binding Affinity of Structurally Related Amino-Aromatic Compounds

| Compound Class | Target Receptor | Affinity/Activity |

|---|---|---|

| 2-Chloro-thiazole derivatives | mGluR5 | Subnanomolar affinity |

| 2-Fluorothiazole derivative | mGluR5 | Subnanomolar affinity, >10,000-fold selectivity |

This table is interactive and can be sorted by clicking on the column headers.

Cellular Pathway Perturbation and Signal Transduction Analysis

Understanding how a compound affects cellular signaling pathways is crucial for elucidating its mechanism of action at a systems level. The functional groups on the this compound scaffold could be elaborated to create molecules that modulate key cellular processes. While direct evidence for derivatives of this specific compound is lacking in the provided search results, the general principles of pathway analysis can be considered. For instance, compounds that interact with targets like topoisomerase II, as suggested by the docking studies on related molecules, would be expected to interfere with DNA replication and cell cycle progression, ultimately leading to apoptosis in cancer cells.

Further research, potentially employing techniques such as phosphoproteomics or gene expression profiling, would be necessary to delineate the specific cellular pathways perturbed by derivatives of this compound and to analyze the resulting signal transduction cascades.

Advanced Spectroscopic and Chromatographic Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (2-Amino-5-fluorophenyl)methanol. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment of each atom can be obtained.

Proton NMR (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂OH) protons, and the amine (-NH₂) protons are observed. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The splitting patterns of these signals, governed by spin-spin coupling, reveal the substitution pattern on the benzene (B151609) ring.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.5-7.0 | Multiplet | |

| -CH₂OH | ~4.5 | Singlet/Doublet | |

| -NH₂ | ~3.8 | Broad Singlet | |

| Note: Exact chemical shifts and coupling constants can vary depending on the solvent and concentration. |

Carbon-13 NMR (¹³C NMR) Investigations

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum displays signals for each unique carbon atom, with their chemical shifts indicating their electronic environment. The carbon attached to the fluorine atom exhibits a characteristic large coupling constant (¹JC-F), a key identifier for fluorinated compounds. The signals for the carbon atoms bonded to the amino and hydroxyl groups also appear in predictable regions.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-F | ~155-160 (d, ¹JC-F ≈ 235-245 Hz) |

| C-NH₂ | ~140-145 |

| C-CH₂OH | ~125-130 |

| Aromatic C-H | ~115-120 |

| -CH₂OH | ~60-65 |

| Note: Chemical shifts are approximate and can be influenced by experimental conditions. 'd' denotes a doublet. |

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to probe the environment of the fluorine atom. nih.gov For this compound, the ¹⁹F NMR spectrum typically shows a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring and can be influenced by the nature and position of other substituents. This technique is particularly useful for confirming the presence and regiochemistry of fluorine in the molecule. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₇H₈FNO), HRMS provides an experimental mass measurement with a high degree of accuracy, typically to within a few parts per million (ppm) of the calculated theoretical mass. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, thereby providing definitive evidence for the molecular formula of the synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Reaction Monitoring

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.netmdpi.com This technique is routinely employed to assess the purity of this compound samples. bldpharm.com The liquid chromatograph separates the target compound from any impurities, and the mass spectrometer provides mass information for each separated component. This allows for the identification and quantification of even trace-level impurities. Furthermore, LC-MS is a valuable tool for monitoring the progress of chemical reactions in which this compound is a reactant or product, enabling optimization of reaction conditions. researchgate.netmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.publibretexts.org The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| N-H (Amine) | Stretching | 3300-3500 (two bands for primary amine) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=C (Aromatic) | Stretching | 1500-1600 |

| C-F (Aryl Fluoride) | Stretching | 1100-1250 |

| C-O (Alcohol) | Stretching | 1000-1260 |

| N-H (Amine) | Bending | 1590-1650 |

| Note: These are approximate ranges and the exact peak positions can vary. |

The broad O-H stretching band from the alcohol group and the two sharp N-H stretching bands characteristic of a primary amine are typically prominent features in the spectrum. pressbooks.pub The presence of absorptions in the aromatic C-H and C=C stretching regions confirms the benzene ring, while the C-F stretching vibration provides evidence for the fluorine substituent. researchgate.net

X-ray Diffraction Analysis for Crystalline Structure Elucidation

A comprehensive review of published scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of publicly available single-crystal X-ray diffraction data for the specific compound this compound. While crystallographic studies have been conducted on analogous and related structures, such as (2-Aminophenyl)methanol, the unique substitution pattern of the fluorine atom at the 5-position of the phenyl ring in the title compound means that its specific crystal structure remains uncharacterized in the public domain.

The crystal structure of the non-fluorinated parent compound, (2-Aminophenyl)methanol, has been determined and showcases a network of intermolecular hydrogen bonds. In its structure, N—H···O and O—H···N hydrogen bonds are the primary forces dictating the molecular packing. It is reasonable to hypothesize that the crystal structure of this compound would also be significantly influenced by hydrogen bonding involving the amino and hydroxyl groups. The presence of the electronegative fluorine atom could introduce additional, weaker C—H···F interactions, potentially leading to a distinct packing arrangement compared to its non-fluorinated counterpart.

Computational Chemistry and in Silico Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule like (2-Amino-5-fluorophenyl)methanol. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and predict reactivity.

Key parameters derived from these calculations include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Electron Density and Electrostatic Potential (ESP) Maps: These maps visualize the distribution of charge across the molecule. For this compound, an ESP map would reveal electron-rich regions (negative potential), likely around the oxygen, nitrogen, and fluorine atoms, and electron-poor regions (positive potential), such as the hydroxyl and amine hydrogens. This information is vital for predicting non-covalent interactions, such as hydrogen bonding, with a biological target.

Reactivity Descriptors: Various descriptors, including chemical hardness, softness, and electronegativity, can be calculated to quantify the molecule's reactivity. These help in predicting how the molecule will behave in different chemical environments.

While specific DFT studies on this compound are not widely published, the methodology is standard for characterizing such novel chemical entities.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov When a potential drug candidate like this compound is docked into the active site of a biological target (e.g., a protein or enzyme), MD simulations are employed to assess the stability of the resulting complex. nih.gov

The process typically involves:

System Setup: The protein-ligand complex, obtained from docking studies, is placed in a simulated physiological environment, including water molecules and ions. nih.gov

Simulation: Using a force field (a set of parameters describing the potential energy of the system, such as CHARMM or AMBER) and specialized software (like NAMD or GROMACS), the trajectories of atoms are calculated over a set period, often nanoseconds to microseconds. nih.gov

Analysis: The simulation output is analyzed to understand the dynamic behavior of the ligand within the binding pocket. Key analyses include Root Mean Square Deviation (RMSD) to assess conformational stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and detailed analysis of intermolecular interactions (e.g., hydrogen bonds) over time.

These simulations can confirm if the binding mode predicted by docking is stable or if the ligand undergoes significant conformational changes, providing a more dynamic and realistic picture of the interaction. nih.gov

Ligand Docking Studies for Binding Site Prediction

Ligand docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is crucial for virtual screening and for understanding the structural basis of a compound's activity. For this compound, docking studies would involve placing its 3D structure into the binding site of a specific protein target.

The primary goals of ligand docking are:

Binding Mode Prediction: To identify the most likely conformation and orientation of the ligand within the binding pocket. This reveals key interactions, such as hydrogen bonds between the amine or hydroxyl groups of the ligand and amino acid residues of the target, or aromatic interactions involving the phenyl ring.

Binding Affinity Estimation: Docking algorithms use scoring functions to estimate the binding affinity (e.g., in kcal/mol), which helps in ranking different compounds or different poses of the same compound. acs.org Compounds with better docking scores are prioritized for further investigation. nih.gov

This approach allows researchers to hypothesize which protein targets (e.g., kinases, proteases, or receptors) might be modulated by this compound and to understand the specific atomic interactions driving this binding. nih.govcardiff.ac.uk

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

This compound can be utilized in both structure-based and ligand-based drug design strategies. fiveable.me

Structure-Based Drug Design (SBDD): This approach relies on the known three-dimensional structure of the target protein, typically determined through X-ray crystallography or cryo-electron microscopy. fiveable.me SBDD uses the receptor's structural information to design ligands with high complementarity to the binding site. fiveable.me this compound could serve as a fragment or starting point, which is then computationally "grown" or modified to optimize interactions with specific amino acid residues in the target's active site. nih.gov

Ligand-Based Drug Design (LBDD): LBDD is employed when the 3D structure of the biological target is unknown. nih.govnih.gov This method relies on the knowledge of a set of molecules known to bind to the target. nih.gov By analyzing the common structural and chemical features (the "pharmacophore") of these active ligands, a model is created that defines the essential features for binding. fiveable.me this compound could be designed to fit a pharmacophore model that requires a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic feature in a specific spatial arrangement.

The dual amine and alcohol functionalities, combined with the fluorinated phenyl ring, make this compound a versatile scaffold for both SBDD and LBDD approaches in the quest for novel therapeutics.

Predictive Modeling of Pharmacokinetic and Pharmacodynamic Parameters

In silico predictive modeling of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early drug discovery. mdpi.com These models use a compound's structure to forecast its pharmacokinetic behavior in the body, helping to identify potential liabilities before significant resources are invested. github.com For this compound, various computational tools can predict key ADME parameters.

| Parameter | Predicted Value/Classification | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight | 141.14 g/mol bldpharm.com | Influences size and diffusion characteristics; generally, lower weight is preferred for oral bioavailability (Lipinski's Rule). |

| logP (Lipophilicity) | ~0.5 (Predicted) uni.lu | Measures water/oil solubility. Affects absorption, distribution, and metabolism. Values between 1 and 3 are often optimal. |

| Aqueous Solubility | Predicted to be soluble | Crucial for absorption. Poor solubility is a major hurdle in drug development. |

| Human Intestinal Absorption | Predicted to be high | Indicates the percentage of the drug absorbed from the gut into the bloodstream. |

| Blood-Brain Barrier (BBB) Penetration | Predicted to be capable of penetration | Important for drugs targeting the central nervous system (CNS). Undesirable for peripherally acting drugs. |

| CYP450 Inhibition | Predicted to be a non-inhibitor of major isoforms (e.g., CYP2D6, CYP3A4) | Predicts potential for drug-drug interactions. Inhibition of cytochrome P450 enzymes can lead to toxic accumulation of other drugs. mdpi.com |

| Plasma Protein Binding (PPB) | Predicted to be moderate | Affects the fraction of free drug available to exert its effect. mdpi.com High binding can limit efficacy. |

These predictions, generated from various QSAR (Quantitative Structure-Activity Relationship) and machine learning models, provide a comprehensive profile of the compound's drug-likeness. github.commdpi.com Such an analysis indicates that this compound possesses several favorable properties for a potential drug candidate, although these predictions require experimental validation. mdpi.com

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets for Emerging Therapeutic Areas

The structure of (2-Amino-5-fluorophenyl)methanol makes it a prime candidate for derivatization to explore novel biological targets. The presence of fluorine is known to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug molecules. acs.org Research into derivatives of similar fluorinated aromatic compounds has shown promise in several therapeutic areas. For instance, various 5-fluorocytosine (B48100) derivatives have been synthesized and assessed for their antitumor activities. nih.gov

Future research could focus on using this compound as a scaffold to synthesize new classes of compounds targeting diseases such as cancer and neurological disorders. Studies on related structures, such as semicarbazides and thiosemicarbazides, have demonstrated notable anticancer activity against cell lines like malignant glioma (U87). acs.org Furthermore, derivatives of (2-aminocyclopropyl)phenyl have been developed as positron emission tomography (PET) imaging agents for enzymes like lysine-specific demethylase 1 (LSD1), which is implicated in neurological conditions. acs.org This suggests that derivatives of this compound could be investigated for similar applications in neuroimaging and oncology.

Development of Advanced Catalytic Methods for Enhanced Synthesis

Efficient and environmentally friendly synthesis of this compound and its derivatives is crucial for its widespread application. Current synthetic routes often involve multiple steps. For example, the related compound 2-AMINO-5-FLUOROPHENOL can be prepared from 2,4-difluoroaniline. guidechem.com The development of advanced catalytic methods could streamline these processes, offering higher yields and reducing waste.

Recent advancements in catalysis, such as the use of novel ionic liquids like 3-hydroxypropanaminium acetate (B1210297) (HPAA), have shown success in synthesizing complex heterocyclic structures like pyrano[3,2-c]chromene derivatives under green chemistry principles. researchgate.net Future research should explore the application of similar innovative catalysts for the synthesis of this compound and its subsequent derivatives. This could involve one-pot, multi-component reactions that are both atom-economical and scalable.

Integration into Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds in drug development. nih.gov This approach uses small molecular fragments (typically with a molecular weight < 300 Da) that bind weakly to a biological target. These initial hits are then optimized and grown into more potent drug candidates.

With a molecular weight of 141.14 g/mol , this compound is an ideal candidate for inclusion in FBDD screening libraries. bldpharm.combldpharm.com Its chemical functionality allows for versatile linking and elaboration once a binding fragment has been identified. Native mass spectrometry (nMS) is a particularly sensitive biophysical technique for detecting the weak binding of fragments to target proteins and is increasingly used to guide FBDD campaigns. nih.govrsc.org Integrating this compound into nMS-guided FBDD screening could accelerate the discovery of novel therapeutics for a wide range of biological targets, from enzymes to protein-protein interactions. nih.gov

Expansion into Materials Science and Chemical Biology Applications

The potential applications of this compound extend beyond pharmaceuticals into materials science and chemical biology. Commercial suppliers categorize it under building blocks for materials science, suggesting its utility in creating novel polymers or functional materials. bldpharm.combldpharm.com The aromatic ring and reactive functional groups can be exploited to synthesize monomers for polymerization or to functionalize surfaces.

In chemical biology, fluorinated compounds are valuable as probes for studying biological systems. The fluorine atom can be used as a reporter for ¹⁹F NMR spectroscopy, allowing for the study of molecular interactions and dynamics in a biological environment without the background noise typical of ¹H NMR. This makes this compound a potential precursor for synthesizing chemical probes to investigate enzyme mechanisms or cellular pathways.

Emerging Methodologies in Chemical Synthesis and Characterization